2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound with a molecular formula of C46H36N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of phthalic anhydride with aniline derivatives under controlled conditions to form the isoindole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: A structurally related compound with similar chemical properties.
3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride:
Uniqueness
2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36N2O4/c49-43-39-35(29-13-5-1-6-14-29)25-26-36(30-15-7-2-8-16-30)40(39)44(50)47(43)33-21-23-34(24-22-33)48-45(51)41-37(31-17-9-3-10-18-31)27-28-38(42(41)46(48)52)32-19-11-4-12-20-32/h1-28,35-42H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPQYRZGIQFXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)C6C(C=CC(C6C5=O)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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